molecular formula C15H13BrO2 B5747179 1-{3-[(4-bromobenzyl)oxy]phenyl}ethanone

1-{3-[(4-bromobenzyl)oxy]phenyl}ethanone

Cat. No.: B5747179
M. Wt: 305.17 g/mol
InChI Key: GSPANHMBPVYNMN-UHFFFAOYSA-N
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Description

1-{3-[(4-bromobenzyl)oxy]phenyl}ethanone is a useful research compound. Its molecular formula is C15H13BrO2 and its molecular weight is 305.17 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 304.00989 g/mol and the complexity rating of the compound is 272. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Fungitoxicity

1-(3-(Benzylideneamino)phenyl)ethanone and its derivatives have been synthesized and evaluated for fungitoxicity against various fungal species. These compounds have shown promising results in inhibiting spore germination, with some derivatives performing comparably to standard fungicides. This suggests the potential of 1-{3-[(4-Bromobenzyl)oxy]phenyl}ethanone derivatives in agricultural fungicide applications (Mehton, Sharma, & Rai, 2009).

X-Ray and DFT-Calculated Structures

The isomeric structures of certain derivatives of this compound have been determined using X-ray diffraction techniques. These studies, combined with density functional theory (DFT) calculations, provide insights into the molecular structures of these compounds, which are essential for understanding their chemical properties and potential applications in materials science (Șahin et al., 2011).

Synthesis of Novel Derivatives

Research on the synthesis of novel thiazole, thiophene, thienopyridine, and thienopyrimidine derivatives containing the this compound structure has been conducted. These derivatives have shown potential anticancer properties, indicating the compound's relevance in medicinal chemistry (Hessien, Kadah, & Marzouk, 2009).

Hydrocarboxylation Utilizing CO2

A study on Cu(II)-photocatalysed hydrocarboxylation of imines with carbon dioxide (CO2) to generate disubstituted amino acids involved derivatives of this compound. This research contributes to the field of green chemistry and highlights the potential of these compounds in synthesizing environmentally friendly chemicals (Gordon, Hosten, & Ogunlaja, 2022).

Polymer Engineering

1-{4-[(4-Vinylbenzyl)oxy]phenyl}ethanone (VBOPE), a related compound, has been synthesized and used to create new types of polymers with potential applications in materials engineering. These polymers exhibit unique thermal properties and antibacterial effects, expanding the utility of this compound derivatives in polymer science (Erol, Şahin, & Özcan, 2013).

Anxiolytic Activity

Certain derivatives of 1-phenyl-2-(4-aryl-1,3,4,5-tetrahydropyrido[2,3-b][1,4]diazepin-2-ylidene)-ethanone, structurally related to this compound, have been synthesized and evaluated for anxiolytic activity. This research indicates the potential use of these compounds in developing new anxiolytic drugs (Liszkiewicz et al., 2006).

Properties

IUPAC Name

1-[3-[(4-bromophenyl)methoxy]phenyl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13BrO2/c1-11(17)13-3-2-4-15(9-13)18-10-12-5-7-14(16)8-6-12/h2-9H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSPANHMBPVYNMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=CC=C1)OCC2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13BrO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.